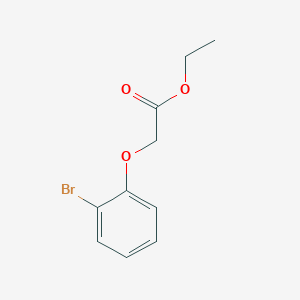

Ethyl 2-(2-bromophenoxy)acetate

Vue d'ensemble

Description

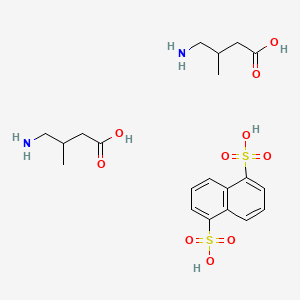

Ethyl 2-(2-bromophenoxy)acetate is a chemical compound with the CAS Number: 90841-62-6. It has a molecular weight of 259.1 . The IUPAC name for this compound is ethyl (2-bromophenoxy)acetate .

Synthesis Analysis

The compound can be synthesized in good yield by refluxing O-bromophenol with ethyl chloroacetate in the presence of K2CO3 in anhydrous acetone . The product obtained is then characterized by spectroscopic techniques .Molecular Structure Analysis

The structure of this compound was confirmed by X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system with the space group P21/n . The crystal packing exhibits intermolecular C—H…O hydrogen bonds forming an infinite linear chain propagating along the [100] direction .Physical and Chemical Properties Analysis

This compound has a density of 1.418±0.06 g/cm3 . Its boiling point is predicted to be 298.4±15.0 °C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Ethyl-2-(4-Aminophenoxy) Acetate Synthesis : Ethyl-2-(4-aminophenoxy)acetate is synthesized via alkylation of 4-nitrophenol with ethyl bromo-acetate, offering a building template for novel hypoglycemic agents. This product is characterized by various spectroscopic methods and X-ray crystal structure determination, emphasizing its potential in medicinal chemistry (Altowyan et al., 2022).

Antioxidant Properties and Natural Product Synthesis

- Bromophenols from Marine Algae : Nitrogen-containing bromophenols isolated from marine red alga show significant radical scavenging activity, highlighting the potential use of similar compounds in food and pharmaceuticals as natural antioxidants (Li et al., 2012).

Reactions with Nucleophiles

- Ethyl 2-Bromomethyl-5-(1,2,3-thiadiazol-4-yl)Furan-3-carboxylate : This compound, in reactions with various nucleophiles, retains the furylthiadiazole fragment, indicating its stability and potential for further chemical modifications (Maadadi et al., 2016).

Catalytic Processes and Chemical Transformations

- Soft and Hard Acidity in Catalysis : Ethyl 2-(2-bromophenoxy)acetate derivatives participate in catalytic processes, such as rearrangements and hydrolysis, demonstrating their role in synthetic chemistry and potential in industrial applications (Baldoví et al., 1992).

Synthesis of Complex Molecules

- L-Proline-Catalyzed Domino Annulation : The compound acts as a precursor in L-proline-catalyzed reactions for synthesizing highly substituted thienothiopyrans, a process vital in organic synthesis and pharmaceutical development (Indumathi et al., 2010).

Marine Natural Products

- Compounds from Marine Fungus Penicillium sp. : Ethyl acetate extract of Penicillium sp. led to the isolation of compounds that could have implications in drug discovery and natural product chemistry (Wu et al., 2010).

Friedel-Crafts Reaction and Synthetic Chemistry

- Friedel-Crafts Reaction Involvement : this compound derivatives are utilized in Friedel-Crafts reactions, contributing to the synthesis of complex organic molecules (Silveira et al., 1991).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Chalcone derivatives, similar in structure to this compound, exhibit significant inhibition activities against corrosion in mild steel, suggesting potential industrial applications (Lgaz et al., 2017).

Safety and Hazards

When handling Ethyl 2-(2-bromophenoxy)acetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

ethyl 2-(2-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAYUOHZYFAJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2806211.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2806213.png)

![N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2806217.png)

![2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2806220.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)

![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)

![3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2806230.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2806231.png)